molecular formula C27H25FO2 B12767656 Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- CAS No. 83493-00-9

Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)-

Cat. No.: B12767656
CAS No.: 83493-00-9
M. Wt: 400.5 g/mol
InChI Key: UGEDAEXVXXQOJC-UHFFFAOYSA-N
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Description

Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons. This compound is characterized by its naphthalene core structure, which is substituted with a dimethyl group and a fluoro-phenoxyphenyl methoxyethyl group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of catalysts, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogens (e.g., Br₂, Cl₂), nucleophiles (e.g., NaOH, NH₃)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce naphthalenes with reduced functional groups.

Scientific Research Applications

Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene: A simpler polycyclic aromatic hydrocarbon with a similar core structure.

    Phenanthrene: Another polycyclic aromatic hydrocarbon with three fused benzene rings.

    Anthracene: A polycyclic aromatic hydrocarbon with three linearly fused benzene rings.

Uniqueness

Naphthalene, 2-(1,1-dimethyl-2-((4-fluoro-3-phenoxyphenyl)methoxy)ethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in scientific research and industry.

Properties

CAS No.

83493-00-9

Molecular Formula

C27H25FO2

Molecular Weight

400.5 g/mol

IUPAC Name

2-[1-[(4-fluoro-3-phenoxyphenyl)methoxy]-2-methylpropan-2-yl]naphthalene

InChI

InChI=1S/C27H25FO2/c1-27(2,23-14-13-21-8-6-7-9-22(21)17-23)19-29-18-20-12-15-25(28)26(16-20)30-24-10-4-3-5-11-24/h3-17H,18-19H2,1-2H3

InChI Key

UGEDAEXVXXQOJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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